molecular formula C17H19N5OS B5039397 2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

Cat. No.: B5039397
M. Wt: 341.4 g/mol
InChI Key: JWBRISLWASBPMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidine derivatives

Future Directions

Triazolopyrimidines, including the compound , continue to attract interest due to their important pharmacological activities . Future research may focus on further exploring the biological activities of these compounds, developing more efficient synthesis methods, and investigating their potential applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide typically involves multiple steps. One common method includes the oxidative cyclization of pyrimidinyl hydrazone intermediates using hypervalent iodine reagents under mild conditions . Another approach involves the use of enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free reaction . These methods are advantageous due to their mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly reagents can be particularly beneficial for large-scale production, ensuring both efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, fuming nitric acid.

    Reduction: Hydrogen gas, Raney Nickel.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to intercalate DNA and inhibit cancer cell proliferation sets it apart from other similar compounds .

Properties

IUPAC Name

2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-4-13-5-7-14(8-6-13)19-15(23)10-24-17-21-20-16-18-11(2)9-12(3)22(16)17/h5-9H,4,10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBRISLWASBPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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